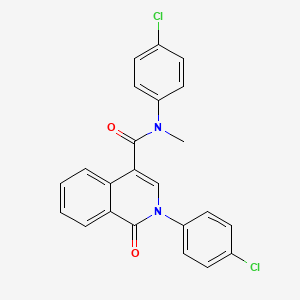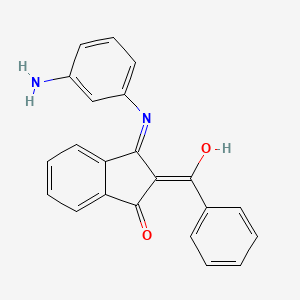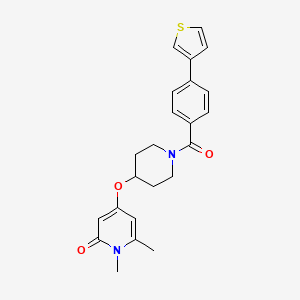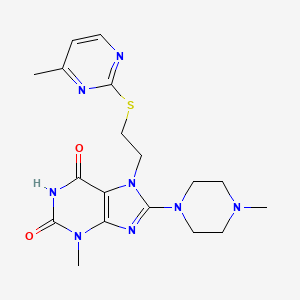
N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, also known as ML7, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1980s and has since been extensively studied for its mechanism of action and potential applications in various fields, including cell biology, neuroscience, and cancer research.
Scientific Research Applications
Chemical Synthesis and Characterization
N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide serves as a key component in the synthesis of complex molecules and polymers, demonstrating its utility in material science. For example, the synthesis and characterization of soluble polyimides derived from specific monomers highlight the chemical's role in producing materials with high thermal stability and desirable physical properties, such as solubility in organic solvents and the formation of transparent, tough, and flexible films (Imai, Maldar, & Kakimoto, 1984). These materials exhibit no significant decomposition up to 450°C, showcasing their potential for high-performance applications.
Pharmacological Research
In pharmacological contexts, derivatives of this compound have been investigated for their antimicrobial properties. For instance, a clubbed quinazolinone and 4-thiazolidinone compound series displayed potential as antimicrobial agents against various bacterial and fungal strains, showcasing the chemical's relevance in developing new therapeutic agents (Desai, Dodiya, & Shihora, 2011).
Material Science Applications
The chemical's utility extends to material science, where its derivatives are used in the synthesis of aromatic polyamides with advanced properties. For example, polyamides synthesized from bis(ether carboxylic acid)s showed remarkable solubility in various organic solvents and could form films with high glass transition temperatures and stability up to 400°C in air and nitrogen atmospheres, indicating their potential in high-performance materials (Hsiao, Chang, & Yang, 1996).
properties
IUPAC Name |
N,2-bis(4-chlorophenyl)-N-methyl-1-oxoisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-26(17-10-6-15(24)7-11-17)22(28)21-14-27(18-12-8-16(25)9-13-18)23(29)20-5-3-2-4-19(20)21/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLCISMCHOOPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)


![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2869184.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2869186.png)




![2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2869193.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide](/img/structure/B2869195.png)